![molecular formula C21H28N4O B5568131 N-[(3S*,4R*)-1-[(1-乙基-1H-咪唑-2-基)甲基]-4-(4-甲苯基)-3-吡咯烷基]环丙烷甲酰胺](/img/structure/B5568131.png)

N-[(3S*,4R*)-1-[(1-乙基-1H-咪唑-2-基)甲基]-4-(4-甲苯基)-3-吡咯烷基]环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

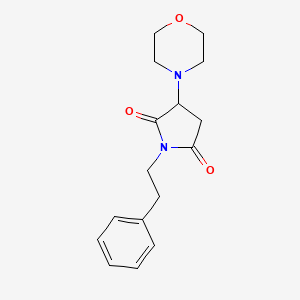

Synthesis Analysis The synthesis of compounds similar to N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide often involves multi-step nucleophilic substitution reactions and ester hydrolysis, as demonstrated in the synthesis of related cyclopropane-based compounds (Zhou et al., 2021).

Molecular Structure Analysis The molecular structure of compounds in this category often features a cyclopropane core and various substituents that influence the molecule's shape and reactivity. The imidazole ring, as part of the structure, plays a crucial role in the compound's activity and interaction with biological targets (Murai et al., 2012).

Chemical Reactions and Properties These compounds typically exhibit a range of chemical behaviors due to their unique structural features, such as the presence of cyclopropane and imidazole rings. These features can lead to various interactions and reactions, including oxidation and conformational changes in response to different chemical environments (Linton et al., 2011).

Physical Properties Analysis The physical properties of such molecules are influenced by their structural elements. The presence of a cyclopropane ring and imidazole unit can affect the compound's solubility, melting point, and stability. The configuration of these rings also influences the compound's overall physical characteristics (Boechat et al., 2016).

Chemical Properties Analysis Chemically, these compounds can exhibit diverse reactivities depending on their substitution patterns and the presence of functional groups. The imidazole ring, in particular, can participate in various chemical reactions, such as N-alkylation and electrophilic substitutions, contributing to the compound's biological activity (McLaughlin et al., 2016).

科学研究应用

醛氧化酶介导的代谢

一项研究深入探讨了咪唑并[1,2-a]嘧啶的系统结构修饰,以减轻醛氧化酶 (AO) 介导的代谢,这是在去势抵抗性前列腺癌 (CRPC) 中表现出显着体内肿瘤生长抑制的雄激素受体全拮抗剂中观察到的一个挑战。该研究概述了减少 AO 代谢的策略,这对于提高治疗剂的稳定性和功效至关重要 (Linton 等,2011)。

抗溃疡剂

另一部分研究重点是合成以 3 位取代的咪唑并[1,2-a]吡啶作为潜在的抗分泌和细胞保护抗溃疡剂。尽管没有一种化合物表现出显着的抗分泌活性,但有几种化合物表现出良好的细胞保护特性,表明了开发新的溃疡治疗治疗剂的潜在途径 (Starrett 等,1989)。

DNA 识别和基因表达

对 DNA 识别的研究表明,N-甲基咪唑 (Im) 和 N-甲基吡咯 (Py) 含有聚酰胺,能够形成堆叠二聚体,可以编程为靶向特定的 DNA 序列。这种能力表明了在控制基因表达和治疗疾病(包括癌症)方面的潜在应用,方法是靶向 DNA 的小沟并调节特定位点的基因表达 (Chavda 等,2010)。

DNA 结合化合物的细胞通透性

对吡咯-咪唑 (Py-Im) 聚酰胺的细胞通透性的研究阐明了大小和连接基团修饰对其进入细胞的能力的影响。这项研究对于将这些化合物开发为分子探针或治疗剂至关重要,它提供了通过改善细胞摄取和分布来提高其有效性的见解 (Liu & Kodadek,2009)。

抗分枝杆菌活性

基于先前发现的化合物的结构设计和合成具有不同连接基团的新型咪唑并[1,2-a]吡啶-3-甲酰胺,对结核分枝杆菌的药物敏感/耐药菌株表现出相当大的活性。这一研究方向标志着开发新的抗分枝杆菌剂的希望,这对于对抗结核病和相关疾病至关重要 (Lv 等,2017)。

安全和危害

属性

IUPAC Name |

N-[(3S,4R)-1-[(1-ethylimidazol-2-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-3-25-11-10-22-20(25)14-24-12-18(16-6-4-15(2)5-7-16)19(13-24)23-21(26)17-8-9-17/h4-7,10-11,17-19H,3,8-9,12-14H2,1-2H3,(H,23,26)/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECUSUNHDURTHO-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CC(C(C2)NC(=O)C3CC3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1CN2C[C@H]([C@@H](C2)NC(=O)C3CC3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)

![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)